

Application Notes and Protocols for (S)-2-Amino-4-cyanobutanoic acid

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Compound of Interest

Compound Name: (S)-2-Amino-4-cyanobutanoic acid

Cat. No.: B3181226

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-cyanobutanoic acid is a non-proteinogenic α -amino acid, a derivative of butyric acid with a cyano group at the 4-position.[1] This compound serves as a valuable building block in synthetic chemistry, particularly in peptide synthesis where it can act as a soluble and atom-efficient synthon for L-glutamine.[2] The nitrile group is stable under various reaction conditions, including those used for the removal of Cbz and other protecting groups in peptide synthesis.[3]

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-2-Amino-4-cyanobutanoic acid** is provided below. Please note that some of these values are computationally predicted and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₂ O ₂	[1][4]
Molecular Weight	128.13 g/mol	[1]
Melting Point	221.5 - 223 °C	[5]
XLogP3 (Predicted)	-3.5	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Topological Polar Surface Area	87.1 Å ²	[1]

Note: Specific experimental data on the solubility of **(S)-2-Amino-4-cyanobutanoic acid** in common laboratory solvents such as water, DMSO, and ethanol is not readily available in the literature. However, its low predicted XLogP3 value suggests good hydrophilicity and likely solubility in aqueous solutions.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of **(S)-2-Amino-4-cyanobutanoic acid**.

3.1. Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.

PPE	Specification
Gloves	Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection	Safety glasses with side shields or goggles
Lab Coat	Standard laboratory coat
Respiratory Protection	Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

3.2. Storage Conditions

To ensure the stability of the compound, store it under the following conditions:

Parameter	Condition
Temperature	Cool and dry place
Container	Tightly sealed container
Ventilation	Well-ventilated area

3.3. Incompatibilities

Avoid contact with strong oxidizing agents, nitrites, and nitric acid, as violent reactions may occur.[6] Contact with nitrites or nitric acid could potentially lead to the formation of carcinogenic nitrosamines.[6]

Experimental Protocols

The primary application of **(S)-2-Amino-4-cyanobutanoic acid** is in solid-phase peptide synthesis (SPPS). Below is a general protocol for its incorporation into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

4.1. Protocol: Incorporation of **(S)-2-Amino-4-cyanobutanoic acid** into a Peptide using SPPS

This protocol outlines the manual synthesis of a peptide on a solid support, incorporating **(S)-2-Amino-4-cyanobutanoic acid**.

Materials:

- Fmoc-protected **(S)-2-Amino-4-cyanobutanoic acid**
- Rink Amide resin (or other suitable resin)
- Fmoc-protected standard amino acids
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Washing solvents: DMF, DCM, Methanol
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
- Cold diethyl ether
- Reaction vessel with a sintered glass filter

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 20 minutes.

- Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve 3 equivalents of Fmoc-(**S**)-2-Amino-4-cyanobutanoic acid, 3 equivalents of the coupling reagent (e.g., HBTU), and 6 equivalents of the base (e.g., DIPEA) in DMF.
 - Pre-activate for 2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2 hours.
- Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
- Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion).
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours.
 - Filter the solution to separate the resin from the cleaved peptide.
 - Precipitate the peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the peptide under vacuum.
- Purification: Purify the crude peptide using reverse-phase HPLC.

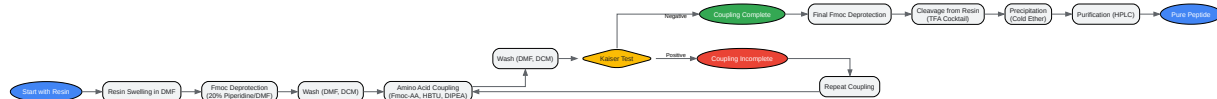
Biological Activity and Metabolism

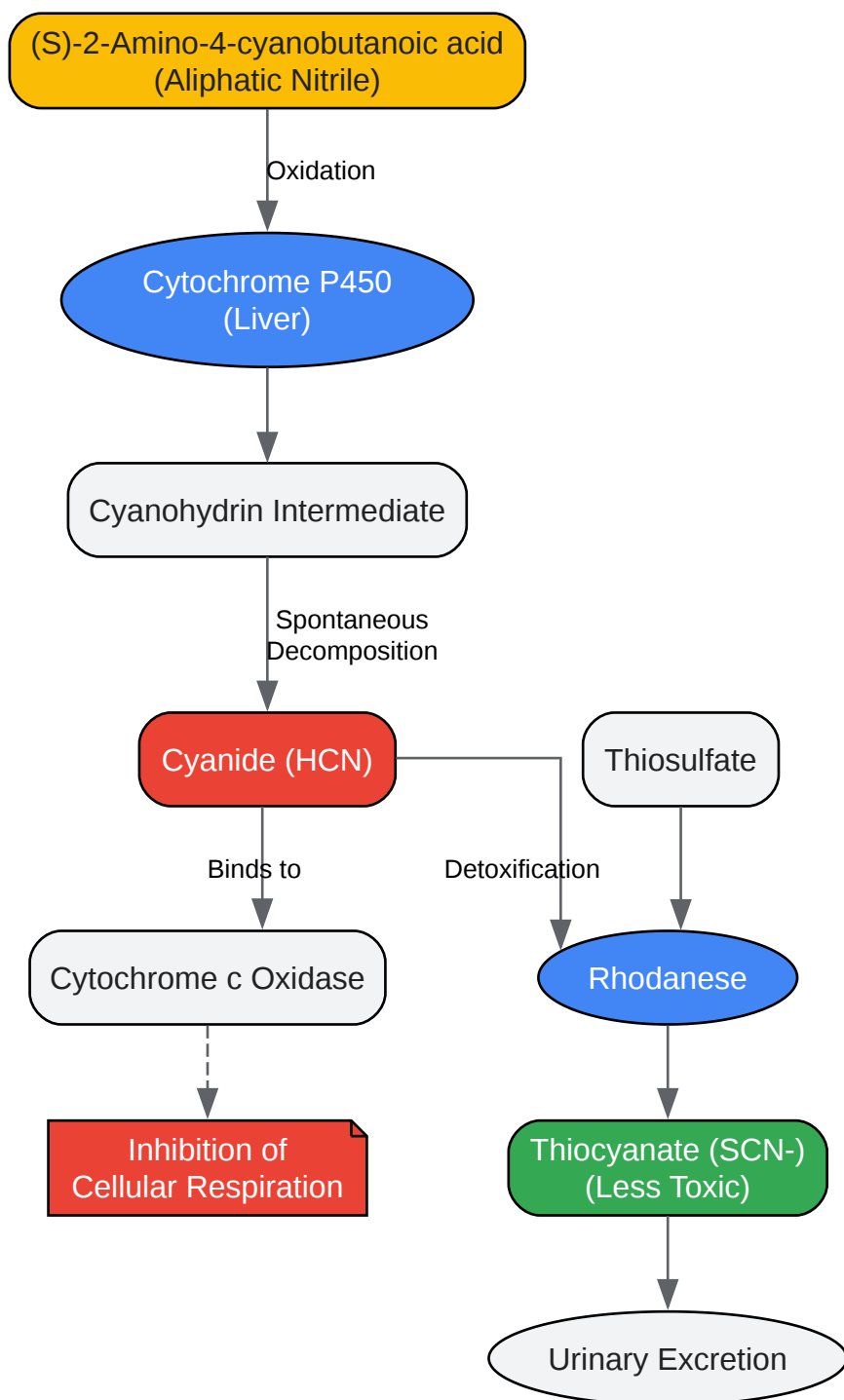
There is limited specific information on the biological activity or signaling pathways directly involving **(S)-2-Amino-4-cyanobutanoic acid**. However, the metabolism of aliphatic nitriles has been studied.

The toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide.^[7] This process is generally catalyzed by cytochrome P450 enzymes in the liver, which oxidize the carbon alpha to the cyano group, forming a cyanohydrin that can then release cyanide.^[6] The liberated cyanide can inhibit cellular respiration by binding to cytochrome c oxidase.^[6]

Visualizations

Diagram 1: Workflow for Peptide Synthesis





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